N-(4-acetylphenyl)-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives .Scientific Research Applications
Catalyst in Suzuki Cross-Coupling Reaction
A compound similar to “N-(4-acetylphenyl)-2-phenylacetamide”, specifically “N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide”, has been used as a pre-catalyst in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to form carbon-carbon bonds.
Medicinal Chemistry
Compounds with P-N bonds and their derivatives have been found to be important in medicinal chemistry . They are present as structural motifs in herbicidal, antimicrobial, and neuroactive agents . Therefore, “N-(4-acetylphenyl)-2-phenylacetamide” could potentially have applications in this field.
Development of Synthetic Phosphorus Chemistry
The presence of P-N bonds in “N-(4-acetylphenyl)-2-phenylacetamide” could contribute to the development of synthetic phosphorus chemistry . This field of chemistry is concerned with the synthesis and behavior of organic compounds of phosphorus.
Investigation of Biological Properties
Compounds with P-N bonds are also being investigated for their biological properties . “N-(4-acetylphenyl)-2-phenylacetamide” could potentially be used in such research.
Mechanism of Action
Target of Action
N-(4-acetylphenyl)-2-phenylacetamide is a complex organic compound. Compounds with similar structures have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Biochemical Pathways
For instance, some compounds have been found to be involved in the redox chemistry of cysteine residues in proteins .
Pharmacokinetics
Based on its molecular structure, it is likely to have good gi absorption and may be bbb permeant
properties
IUPAC Name |
N-(4-acetylphenyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFMUGXEWLJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355054 | |
Record name | N-(4-acetylphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-phenylacetamide | |
CAS RN |
89246-39-9 | |
Record name | N-(4-acetylphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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